6-Iodo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound characterized by the presence of iodine and a triazole ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and yields the target compound in good-to-excellent yields . Another method involves the use of dicationic molten salts as catalysts, which also provides high yields under solvent-free conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalable nature of the microwave-mediated synthesis suggests potential for industrial application. The use of green solvents and recyclable catalysts further supports its feasibility for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 6-Iodo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Nucleophilic Substitution: Reactions with nucleophiles such as amines or thiols can lead to the substitution of the iodine atom.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Major Products: The major products formed from these reactions include substituted triazolo[4,3-a]pyridines, which can exhibit diverse biological activities .
Scientific Research Applications
Chemistry: 6-Iodo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine is used as a building block in the synthesis of various heterocyclic compounds.
Biology and Medicine: In medicinal chemistry, this compound has shown promise as a scaffold for the development of kinase inhibitors, which are crucial in cancer treatment. It has been evaluated for its inhibitory activities against c-Met and VEGFR-2 kinases, showing significant antiproliferative effects against cancer cell lines .
Industry: The compound’s stability and reactivity make it suitable for use in the development of new materials with specific properties, such as conductivity or fluorescence .
Mechanism of Action
The mechanism of action of 6-Iodo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with molecular targets such as kinases. By inhibiting the activity of kinases like c-Met and VEGFR-2, the compound can disrupt signaling pathways that are essential for cancer cell proliferation and survival . This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
- 8-Iodo-6-methyl-[1,2,4]triazolo[4,3-a]pyridine
- 6-Iodo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine
- [1,2,4]triazolo[4,3-a]pyrazine derivatives
Uniqueness: 6-Iodo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its iodine atom and methyl group contribute to its reactivity and potential as a pharmacophore .
Properties
Molecular Formula |
C7H6IN3 |
---|---|
Molecular Weight |
259.05 g/mol |
IUPAC Name |
6-iodo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C7H6IN3/c1-5-2-6(8)3-11-4-9-10-7(5)11/h2-4H,1H3 |
InChI Key |
IEYQQHXBXDCHOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN2C1=NN=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.